(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-13-12-16(14-21(20)30-2)15-24-26-23-25-19-11-7-6-10-18(19)22(28)27(23)17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,26)/b24-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKWRBBUTLEXAL-BUVRLJJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinazoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazinyl Linkage Formation: The hydrazinyl linkage is formed by reacting the quinazoline derivative with hydrazine hydrate under reflux conditions.
Condensation with 3,4-Dimethoxybenzaldehyde: The final step involves the condensation of the hydrazinyl-quinazoline intermediate with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazinyl linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and quinazoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Halogenated or sulfonated derivatives, depending on the substituents introduced.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one exhibit significant biological activities:
- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of certain quinazolinone derivatives. The compound's structural similarities to these derivatives suggest it may also possess anticonvulsant effects, warranting further investigation in animal models.
- Anti-cancer Potential : The unique combination of hydrazine and quinazolinone functionalities may provide distinct mechanisms of action compared to other anticancer agents. This compound could serve as a lead in developing new anti-cancer therapies by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Given the structural characteristics, there is potential for neuroprotective applications, which could be explored through various in vitro and in vivo studies.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthesis of related compounds:
- Anticonvulsant Studies : Research published in "Design, synthesis, and anticonvulsant activity of novel quinazolinone analogues" demonstrated promising results for structurally similar compounds in animal models. These findings suggest that this compound may also show efficacy as an anticonvulsant agent.
- Molecular Docking Studies : Computational methods have been employed to predict how this compound interacts with various biological targets. These studies indicate effective binding to receptors involved in disease pathways, enhancing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The hydrazinyl linkage and the quinazoline core play crucial roles in these interactions, facilitating binding to the active sites of target proteins.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Compounds with polar substituents (e.g., hydroxyl, methoxy) exhibit high melting points (>300°C), attributed to hydrogen bonding and π-π stacking .
- Spectral Features : Methoxy groups produce distinct ¹H NMR signals (~3.8 ppm), while hydroxyl groups show exchangeable protons (~10.6 ppm) . The N=CH proton in hydrazones appears as a singlet near 8.2 ppm .
Antiparasitic Activity
- Compound 6 (4-nitrostyryl analog) demonstrated superior antipromastigote activity against Leishmania donovani (IC₅₀ = 0.023 µg/mL), outperforming amphotericin B (IC₅₀ = 0.046 µg/mL) due to strong hydrogen bonding with enzyme active sites .
- Dimethoxy vs. Hydroxy Substitution : While the target compound lacks direct antiparasitic data, its methoxy groups may enhance lipophilicity and membrane permeability compared to hydroxylated analogs like 13a and 13b , which were tested as PARP-1 inhibitors .
Anticancer Potential
- 13a and 13b showed moderate PARP-1 inhibition, with IC₅₀ values in the micromolar range. The hydroxyl group in 13a facilitates hydrogen bonding with PARP-1’s catalytic domain, whereas methoxy groups may prioritize hydrophobic interactions .
- EGFR Inhibition : Analogs with electron-withdrawing groups (e.g., nitro in 6 ) exhibit enhanced activity due to improved enzyme binding, suggesting that substituent electronic properties critically modulate efficacy .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (e.g., NO₂): Improve target binding via dipole interactions but may increase toxicity .
Positional Effects : Para-substituted hydroxy/methoxy groups (e.g., 13b ) often show better activity than ortho-substituted analogs due to steric and electronic factors .
Biological Activity
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22N6O4
- Molecular Weight : 434.45 g/mol
- IUPAC Name : this compound
The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of the hydrazinyl and methoxy groups enhances its biological interactions.
Synthesis
The synthesis typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and hydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenyl isocyanate or similar reagents to yield the final quinazolinone derivative. Various reaction conditions can affect yield and purity, necessitating optimization for laboratory applications.
Anticancer Activity
Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 4.47 | Inhibition of Hsp90 and Topoisomerase-2 |
| MCF-7 | 7.55 | Induction of apoptosis |
| HepG2 | 4.04 | Multi-target inhibition |
The compound demonstrated significant cytotoxicity against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with IC50 values ranging from 4.04 to 7.55 µM, indicating strong anticancer properties .
The anticancer effects are attributed to:
- Inhibition of Heat Shock Protein 90 (Hsp90) : This protein is crucial for the stability and function of many oncogenic proteins.
- Topoisomerase Inhibition : This enzyme is vital for DNA replication; inhibiting it can lead to cancer cell death.
- Apoptosis Induction : The compound triggers apoptotic pathways leading to cell death in tumor cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 µg/mL |
| Escherichia coli | 1.5 µg/mL |
| Candida albicans | 0.5 µg/mL |
These findings suggest that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Cytotoxicity Study on Cancer Cell Lines :
A study examined the effects of various quinazoline derivatives, including our target compound, on different cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner and induced morphological changes typical of apoptosis . -
Antimicrobial Efficacy Assessment :
Another investigation focused on evaluating the antimicrobial properties against clinically relevant strains. The study reported notable activity against both gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the key synthetic pathways for (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate, followed by cyclization with a quinazolinone precursor. For example:
- Step 1 : React 3,4-dimethoxybenzaldehyde with hydrazine hydrate in ethanol under reflux to form the hydrazine derivative .
- Step 2 : Cyclize the intermediate with 3-phenylquinazolin-4(3H)-one derivatives using acidic or basic catalysts (e.g., sodium ethoxide) .
- Optimization : Yields improve with controlled temperature (70–80°C), anhydrous solvents (DMF or ethanol), and stoichiometric excess of the hydrazine derivative (1.2–1.5 eq) .
Table 1 : Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux, 6h | 75–85 | |
| 2 | NaOEt, DMF, 80°C | 60–70 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Confirm the (E)-configuration of the benzylidene hydrazine moiety via coupling constants (J = 12–14 Hz for trans-H) and deshielded carbonyl carbons (δ 160–165 ppm) .
- IR Spectroscopy : Detect N–H stretches (3250–3350 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 433.1562) .
Advanced Research Questions
Q. How can structural modifications of the quinazolinone core enhance biological activity, and what design principles apply?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to improve antimicrobial activity .
- Heterocyclic Fusion : Attach pyrazoline or triazine moieties to the quinazolinone scaffold to modulate solubility and target affinity .
- Example : Replacing the 3-phenyl group with a morpholine derivative increased solubility by 40% while retaining antitumor activity .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguity in stereochemistry by determining the crystal structure. For hydrazine derivatives, intramolecular hydrogen bonds (N–H···O) stabilize the (E)-configuration .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in solution that may explain discrepancies between solid-state and solution data .
Q. What strategies are effective for evaluating the compound’s biological activity, and how should assay protocols be standardized?
- Methodological Answer :
- Antimicrobial Assays : Follow CLSI guidelines (M07-A5) for broth microdilution, using S. aureus (ATCC 25923) and E. coli (ATCC 25922) as reference strains .
- Anticancer Screening : Use MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ values < 10 µM indicating promising activity .
Table 2 : Biological Activity Data
| Assay Type | Target Organism/Cell Line | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 12.5 | |
| Anticancer | MCF-7 (breast cancer) | 8.7 |
Q. What computational methods are suitable for studying target interactions, and how can docking results be validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or MOE to model interactions with enzymes like DHFR (dihydrofolate reductase). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp27 in DHFR) .
- Validation : Cross-check docking scores with experimental IC₅₀ values. A correlation coefficient (R²) > 0.7 indicates reliable predictive power .
Methodological Challenges and Solutions
Q. How do solvent and catalyst choices impact the regioselectivity of cyclization reactions?
- Answer : Polar aprotic solvents (DMF, DMSO) favor cyclization by stabilizing transition states, while protic solvents (ethanol) may lead to side reactions. Catalysts like Al(SO₄)₂ enhance yields by 15–20% via Lewis acid activation .
Q. What mechanistic insights explain the formation of byproducts during hydrazine coupling?
- Answer : Competing pathways include:
- Pathway A : Desired hydrazone formation via nucleophilic attack of hydrazine on the aldehyde .
- Pathway B : Over-reduction or oxidation under aerobic conditions, generating hydrazides or diazenes .
Mitigate by using inert atmospheres (N₂/Ar) and stoichiometric control .
Structural and Analytical Advanced Topics
Q. What challenges arise in X-ray crystallography for hydrazine derivatives, and how are they addressed?
- Answer :
- Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality.
- Disorder : Partial occupancy of the hydrazine moiety is resolved using SHELXL refinement with restraints .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
